molecular formula C24H22Cl2NP B1603627 Triphenyl(2-pyridylmethyl)phosphonium chloride hydrochloride CAS No. 99662-46-1

Triphenyl(2-pyridylmethyl)phosphonium chloride hydrochloride

Cat. No.: B1603627
CAS No.: 99662-46-1
M. Wt: 426.3 g/mol
InChI Key: JHQWTRCLYUFMSJ-UHFFFAOYSA-M
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Description

Triphenyl(2-pyridylmethyl)phosphonium chloride hydrochloride is a useful research compound. Its molecular formula is C24H22Cl2NP and its molecular weight is 426.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Reaction Mechanisms and Synthesis

  • Triphenyl(trichlormethyl) phosphonium chloride reacts with various phosphanes to form differently substituted salts, undergoing dechlorination as the first step in the reaction. This process forms dichlorophosphorane and ylides, leading to varying subsequent reactions based on substituents at phosphorus (Appel, Schöler, & Wihler, 1979).
  • A study on the synthesis of triphenylphosphonopropionbetainetriorganotin(IV) salts illustrates nucleophilic displacement reactions from triorganotins, forming high-yield chloride compounds (Ng & Zuckerman, 1982).

Applications in Corrosion Inhibition

  • Certain organic phosphonium chloride derivatives, including triphenyl phosphonium compounds, have been found to inhibit the corrosion of iron in acid environments. These compounds act as mixed-type inhibitors, with efficiency increasing at higher concentrations (Khaled, 2004).

Molecular Structure and Properties

  • The molecular structure and properties of triphenylphosphonium salts have been extensively studied. For example, the crystal structure of benzyl triphenyl phosphonium chlorometallate shows isolated elongated tetrahedral structures and exhibits antibacterial activity (Hafiz, 2008).
  • Triphenylphosphonium salts have been evaluated for their interaction with DNA, indicating potential applications in cancer drug research. The affinity of these compounds for DNA has been demonstrated through Raman spectroscopy, suggesting a possible mechanism in the anti-cancer process (Xie et al., 2008).

Polymer and Material Science Applications

  • Phosphonium poly(ionic liquids) derived from triphenylphosphonium chloride have been synthesized, demonstrating responsiveness to halide ions and temperature. These materials exhibit potential as dispersants for carbon nanotubes and as responsive materials in various applications (Biswas et al., 2016).

Other Applications

  • Triphenylphosphonium compounds have been used in the preparation of various molecular structures and intermediates, demonstrating their versatility in organic synthesis and material science (Ramirez, Rhum, & Smith, 1965).

Properties

IUPAC Name

triphenyl(pyridin-2-ylmethyl)phosphanium;chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NP.2ClH/c1-4-13-22(14-5-1)26(23-15-6-2-7-16-23,24-17-8-3-9-18-24)20-21-12-10-11-19-25-21;;/h1-19H,20H2;2*1H/q+1;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHQWTRCLYUFMSJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CC=CC=N2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22Cl2NP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583771
Record name Triphenyl[(pyridin-2-yl)methyl]phosphanium chloride--hydrogen chloride (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99662-46-1
Record name Triphenyl[(pyridin-2-yl)methyl]phosphanium chloride--hydrogen chloride (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triphenyl(2-pyridylmethyl)phosphonium chloride hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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